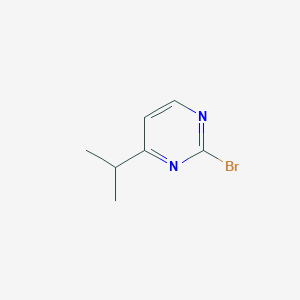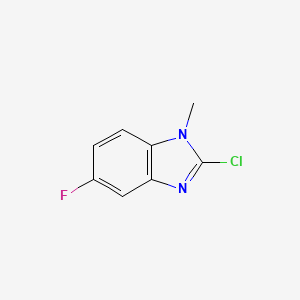
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a chemical compound that has been studied for its potential in various scientific applications. This compound belongs to the class of boron-containing compounds known as boronates, which are used in many different fields of science, including chemistry, biology, and medicine. The structure of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is composed of four methyl groups, one methylpent-1-en-1-yl group, and one dioxaborolane group, which are all connected by carbon-carbon bonds. This compound has been studied extensively for its potential applications in lab experiments and scientific research, specifically in the fields of biochemistry and physiology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane involves the reaction of 2-methylpent-1-en-1-ol with boron tribromide to form 2-bromo-2-methylpent-1-ene. This compound is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to form the desired product.
Starting Materials
2-methylpent-1-en-1-ol, boron tribromide, 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione, palladium catalyst
Reaction
React 2-methylpent-1-en-1-ol with boron tribromide to form 2-bromo-2-methylpent-1-ene., React 2-bromo-2-methylpent-1-ene with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst to form 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has been studied for its potential applications in scientific research. In particular, this compound has been studied for its potential use in biochemistry and physiology. In biochemistry, this compound has been studied for its potential use as a catalyst in the synthesis of other compounds, as well as for its ability to interact with other molecules in a specific way. In physiology, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to interact with biological systems in a specific way.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is not fully understood. However, it is believed that this compound is able to interact with other molecules in a specific way, which can lead to certain biochemical or physiological effects. Specifically, it is believed that this compound is able to interact with certain proteins and enzymes in a specific way, which can lead to certain biochemical or physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane are not fully understood. However, it is believed that this compound is able to interact with certain proteins and enzymes in a specific way, which can lead to certain biochemical or physiological effects. In particular, this compound has been studied for its potential use as a drug delivery system, as well as for its ability to interact with biological systems in a specific way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane in lab experiments include its relative stability, its ability to interact with other molecules in a specific way, and its potential use as a drug delivery system. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can limit its use in certain types of experiments. Additionally, this compound is relatively expensive, which can limit its use in experiments that require large amounts of the compound.
Direcciones Futuras
There are several potential future directions for the study of 4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as to develop more efficient and cost-effective methods of synthesis. Additionally, further research could be conducted to explore the potential of this compound as a drug delivery system, as well as to develop more efficient and cost-effective methods of delivery. Finally, further research could be conducted to explore the potential of this compound in other scientific fields, such as materials science and nanotechnology.
Propiedades
Número CAS |
2566594-86-1 |
|---|---|
Nombre del producto |
4,4,5,5-tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane |
Fórmula molecular |
C12H23BO2 |
Peso molecular |
210.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




